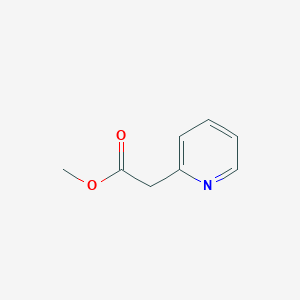

Methyl 2-pyridylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72093. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-pyridin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAKNQSHWMHCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168027 | |

| Record name | Methyl 2-pyridylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1658-42-0 | |

| Record name | 2-Pyridineacetic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1658-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-pyridylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001658420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1658-42-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-pyridylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-pyridylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Methyl 2-pyridylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-pyridylacetate (B8455688) is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules. Its unique structure, featuring a pyridine (B92270) ring substituted with a methyl ester group at the 2-position, imparts a distinct reactivity profile that is highly valued in medicinal chemistry, agrochemical research, and materials science. This technical guide provides a comprehensive overview of the fundamental properties of Methyl 2-pyridylacetate, including its physicochemical characteristics, spectral data, synthesis, and key applications, to support its effective utilization in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| CAS Number | 1658-42-0 | [1][2] |

| Appearance | Colorless to yellow clear liquid | [3] |

| Boiling Point | 103 °C at 0.5 mmHg | [1] |

| Density | 1.119 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.506 | [1] |

| Flash Point | 113 °C (closed cup) | [1] |

| Solubility | Soluble in common organic solvents. |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic signals in its ¹H NMR, ¹³C NMR, and IR spectra are summarized below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.55 | d | 1H | H6 (Pyridine) |

| ~7.70 | td | 1H | H4 (Pyridine) |

| ~7.30 | d | 1H | H3 (Pyridine) |

| ~7.20 | dd | 1H | H5 (Pyridine) |

| ~3.85 | s | 2H | -CH₂- |

| ~3.70 | s | 3H | -OCH₃ |

Note: Predicted chemical shifts based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~171.0 | C=O (Ester) |

| ~155.0 | C2 (Pyridine) |

| ~149.5 | C6 (Pyridine) |

| ~137.0 | C4 (Pyridine) |

| ~124.0 | C3 (Pyridine) |

| ~122.5 | C5 (Pyridine) |

| ~52.0 | -OCH₃ |

| ~43.0 | -CH₂- |

Note: Predicted chemical shifts based on typical values for pyridine derivatives and esters.[4][5] Actual values may vary.

Infrared (IR) Spectroscopy

Table 4: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1600, ~1570 | Medium-Strong | C=C and C=N Ring Stretching (Pyridine) |

| ~1435 | Medium | CH₂ Bend |

| ~1220 | Strong | C-O Stretch (Ester) |

| ~750 | Strong | C-H Out-of-plane Bend (Pyridine) |

Note: Characteristic absorption frequencies based on typical values for similar functional groups.[6][7]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Fischer esterification of 2-pyridylacetic acid hydrochloride with methanol (B129727), catalyzed by an acid.

Materials:

-

2-Pyridylacetic acid hydrochloride

-

Methanol (reagent grade)

-

Thionyl chloride or a strong acid catalyst (e.g., concentrated sulfuric acid)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane or other suitable organic solvent

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-pyridylacetic acid hydrochloride in an excess of methanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride or a few drops of concentrated sulfuric acid.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by vacuum distillation to yield a high-purity liquid.[8]

Procedure for Vacuum Distillation:

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Place the crude this compound in the distillation flask.

-

Slowly reduce the pressure to the desired level (e.g., 0.5 mmHg).

-

Gradually heat the distillation flask.

-

Collect the fraction that distills at the appropriate temperature (approximately 103 °C at 0.5 mmHg).

Reactivity and Applications

The chemical reactivity of this compound is centered around the ester functionality and the pyridine ring. The methylene (B1212753) group adjacent to the carbonyl is acidic and can be deprotonated to form a nucleophilic enolate, which can participate in various carbon-carbon bond-forming reactions. The pyridine nitrogen is basic and can be protonated or alkylated.

This versatile reactivity makes this compound a valuable intermediate in the synthesis of numerous target molecules.

Pharmaceutical and Agrochemical Synthesis

This compound is a key precursor in the development of various pharmaceuticals and agrochemicals.[9][10] The pyridine moiety is a common scaffold in many biologically active compounds, and the ester group provides a convenient handle for further chemical modifications. Its derivatives have been incorporated into molecules with a wide range of therapeutic and pesticidal activities.[9][11]

Functional Materials and Specialty Chemicals

The unique electronic properties of the pyridine ring make this compound a useful building block for the synthesis of functional materials with specific optical or electronic characteristics.[9] Furthermore, the nitrogen atom in the pyridine ring can act as a ligand to coordinate with metal ions, making its derivatives valuable in the development of catalysts and specialty chemicals.[9]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing vapors or mist.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a fundamentally important chemical intermediate with a diverse range of applications, particularly in the fields of drug discovery and agrochemical development. Its well-defined physicochemical properties, combined with its versatile reactivity, make it an invaluable tool for synthetic chemists. This technical guide provides the core information necessary for researchers and scientists to safely handle and effectively utilize this compound in their synthetic endeavors.

References

- 1. 2-吡啶乙酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 1658-42-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. testbook.com [testbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-Pyridylacetate: Structure, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-pyridylacetate (B8455688) is a versatile heterocyclic compound of significant interest in chemical synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed analytical data. It includes in-depth analysis of its spectroscopic characteristics, a standard experimental protocol for its synthesis via Fischer esterification, and highlights its role as a key intermediate in the synthesis of pharmaceutical agents.

Chemical Structure and Identification

Methyl 2-pyridylacetate, with the IUPAC name methyl 2-(pyridin-2-yl)acetate, is an organic compound consisting of a pyridine (B92270) ring substituted at the 2-position with a methyl acetate (B1210297) group.[1][2]

-

Molecular Weight: 151.16 g/mol [1]

-

Synonyms: Methyl 2-pyridineacetate, 2-Pyridineacetic acid methyl ester, 2-Pyridylacetic acid methyl ester.[2][3]

Structure:

Physicochemical Properties

This compound is typically a clear yellow to amber or dark green liquid.[4] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | Clear liquid | [4] |

| Boiling Point | 103 °C at 0.5 mmHg | [4] |

| Density | 1.119 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.506 | [4] |

| Flash Point | >230 °F (>110 °C) | [4] |

| pKa (Predicted) | 4.35 ± 0.12 | [4] |

| LogP (Octanol/Water Partition Coefficient) | 0.797 (Crippen Calculated) | [5] |

| Water Solubility (log10WS in mol/L) | -1.32 (Crippen Calculated) | [5] |

Spectroscopic Analysis

A logical workflow for the comprehensive analysis of this compound is outlined below.

Caption: Analytical workflow for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons of the pyridine ring, the methylene (B1212753) group, and the methyl ester group.

Typical ¹H NMR Data (CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.55 | d | 1H | H6 (α to N) |

| ~7.65 | td | 1H | H4 |

| ~7.25 | d | 1H | H3 |

| ~7.15 | dd | 1H | H5 |

| ~3.85 | s | 2H | -CH₂- |

| ~3.70 | s | 3H | -OCH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Typical ¹³C NMR Data (CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~171 | C=O (ester) |

| ~156 | C2 (pyridine) |

| ~149 | C6 (pyridine) |

| ~136 | C4 (pyridine) |

| ~124 | C5 (pyridine) |

| ~122 | C3 (pyridine) |

| ~52 | -OCH₃ |

| ~43 | -CH₂- |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands for its functional groups.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1200 | Strong | C-O stretch (ester) |

The strong absorption at approximately 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The bands in the 1600-1450 cm⁻¹ region are characteristic of the pyridine ring vibrations.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and characteristic fragment ions.

Plausible Fragmentation Pathway:

Caption: Mass spectrometry fragmentation of this compound.

The molecular ion peak is observed at m/z 151. Common fragmentation patterns include the loss of the methoxy (B1213986) radical (•OCH₃) to give a fragment at m/z 120, and the loss of the carbomethoxy radical (•COOCH₃) to yield the picolyl cation at m/z 92. Further fragmentation of the picolyl cation can lead to the pyridinium ion at m/z 78.

Synthesis

This compound is commonly synthesized by the Fischer esterification of 2-pyridylacetic acid with methanol, using a strong acid catalyst such as sulfuric acid.[6]

Experimental Protocol: Fischer Esterification

Materials:

-

2-Pyridylacetic acid hydrochloride

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether or Dichloromethane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-pyridylacetic acid hydrochloride in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceuticals due to the reactivity of the ester and the methylene group, as well as the properties of the pyridine ring.[2]

Intermediate in the Synthesis of Dorzolamide

This compound is a precursor in some synthetic routes to dorzolamide, a carbonic anhydrase inhibitor used to treat glaucoma.[7] The synthesis involves multiple steps where the methyl ester is transformed into the final active pharmaceutical ingredient.

Safety and Handling

This compound is an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a key chemical intermediate with a well-defined structure and spectral properties. This guide has provided a detailed overview of its analysis, a reliable synthesis protocol, and its significance in pharmaceutical applications, offering valuable information for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H9NO2 | CID 74264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1658-42-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. This compound | 1658-42-0 [m.chemicalbook.com]

- 5. This compound (CAS 1658-42-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. athabascau.ca [athabascau.ca]

- 7. jopcr.com [jopcr.com]

An In-depth Technical Guide to Methyl 2-pyridylacetate (CAS: 1658-42-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-pyridylacetate (B8455688), with the CAS number 1658-42-0, is a versatile chemical intermediate of significant interest in the fields of pharmaceutical sciences, materials science, and synthetic chemistry. Its unique molecular architecture, featuring both a pyridine (B92270) ring and an ester functional group, allows for a wide range of chemical modifications, making it a valuable building block for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of Methyl 2-pyridylacetate, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a clear, yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| CAS Number | 1658-42-0 | [2] |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Appearance | Clear yellow liquid | [1] |

| Boiling Point | 103 °C at 0.5 mmHg | [2] |

| Density | 1.119 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.506 | [2] |

| Flash Point | >110 °C (>230 °F) | |

| Solubility | Soluble in water and miscible with alcohol and ether. |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl group (C=O) around 1730-1750 cm⁻¹, C-O stretching vibrations in the range of 1000-1300 cm⁻¹, and aromatic C=C and C=N stretching vibrations characteristic of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely exhibit a singlet for the methyl ester protons (-OCH₃) at approximately 3.7 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl and pyridine ring would appear as a singlet around 3.8-4.0 ppm. The protons on the pyridine ring would show characteristic multiplets in the aromatic region (7.0-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would show a resonance for the ester carbonyl carbon around 170 ppm. The methyl carbon of the ester would appear around 52 ppm, and the methylene carbon would be in the 40-45 ppm range. The carbons of the pyridine ring would have signals in the aromatic region (120-150 ppm).

Synthesis of this compound

This compound can be synthesized through various routes. A common laboratory-scale preparation involves the esterification of 2-pyridylacetic acid or its hydrochloride salt with methanol (B129727). Another approach starts from 2-picoline (2-methylpyridine) via oxidation to picolinic acid followed by esterification. A more direct route involves the reaction of 2-cyanopyridine.

Experimental Protocol: Esterification of 2-Pyridylacetic Acid Hydrochloride

This protocol describes the synthesis of this compound from 2-pyridylacetic acid hydrochloride and methanol.

Materials:

-

2-Pyridylacetic acid hydrochloride

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated sulfuric acid)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane (B109758), ethyl acetate)

Procedure:

-

To a stirred solution of 2-pyridylacetic acid hydrochloride in anhydrous methanol, cooled in an ice bath, slowly add thionyl chloride dropwise.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or under gentle reflux for several hours until the reaction is complete (monitored by TLC).

-

Remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Applications in Organic Synthesis and Drug Development

This compound serves as a pivotal intermediate in the synthesis of a wide range of heterocyclic compounds and biologically active molecules.[1] Its utility stems from the reactivity of the methylene group and the ability to modify the pyridine ring and the ester functionality.

Synthesis of Indolizine (B1195054) Derivatives

A significant application of this compound is in the synthesis of indolizines, which are heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and as inhibitors of various enzymes.[3][4]

Experimental Workflow: Synthesis of Functionalized Indolizines

The following diagram illustrates a typical workflow for the synthesis of indolizine derivatives starting from this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-ピリジル酢酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

A Technical Guide to Methyl 2-Pyridylacetate for Researchers and Drug Development Professionals

This document provides a comprehensive overview of Methyl 2-pyridylacetate (B8455688), a key organic compound utilized in various research and development applications, particularly within the pharmaceutical and chemical industries. This guide details its fundamental properties, synthesis, and analytical methodologies, presenting the information in a manner accessible to researchers, scientists, and professionals in drug development.

Core Properties of Methyl 2-Pyridylacetate

This compound is a pyridine (B92270) derivative and a methyl ester. It is a clear, light yellow to amber liquid at room temperature.[1] A summary of its key quantitative and qualitative properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₉NO₂[2][3][4] |

| Molecular Weight | 151.16 g/mol [3] (151.1626 g/mol [4], 151.17 g/mol [2]) |

| CAS Number | 1658-42-0[2][3][4] |

| Appearance | Clear liquid[1] |

| Boiling Point | 103 °C at 0.5 mmHg[1] |

| Density | 1.119 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.506[1] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Purity | Typically ≥98%[2] |

Synthesis of this compound

A general and common method for the synthesis of this compound involves the esterification of 2-pyridylacetic acid hydrochloride with methanol (B129727).[1]

General Experimental Protocol:

-

Reactant Preparation: 2-Pyridylacetic acid hydrochloride is added to a round-bottom flask.

-

Reaction with Methanol: An excess of methanol is added to the flask to serve as both a reactant and a solvent.

-

Catalysis: A suitable acid catalyst, such as sulfuric acid, is typically introduced to facilitate the esterification reaction.

-

Reflux: The reaction mixture is heated to reflux for a period sufficient to drive the reaction to completion. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is then neutralized, typically with a weak base, and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude product.

-

Final Purification: The crude this compound is then purified, commonly through vacuum distillation, to obtain the final product with high purity.

Analytical Methodologies

The identity and purity of synthesized this compound are confirmed through various analytical techniques:

-

Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods to assess the purity of the compound.

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: FTIR analysis is used to identify the characteristic functional groups, such as the C=O stretch of the ester and the aromatic C-H and C=N vibrations of the pyridine ring.[5]

-

Mass Spectrometry (MS): This technique is employed to confirm the molecular weight of the compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of this compound.

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

Caption: A logical workflow for the synthesis and quality control of this compound.

References

Spectroscopic Profile of Methyl 2-pyridylacetate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for methyl 2-pyridylacetate (B8455688), a key building block in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl 2-pyridylacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.55 | d | 1H | H-6 (α to N) |

| ~7.70 | td | 1H | H-4 |

| ~7.35 | d | 1H | H-3 |

| ~7.20 | dd | 1H | H-5 |

| ~3.85 | s | 2H | -CH₂- |

| ~3.70 | s | 3H | -OCH₃ |

Note: Predicted values based on typical chemical shifts for substituted pyridines and methyl esters. The solvent is typically CDCl₃.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~171.0 | C=O (ester) |

| ~156.0 | C-2 (C attached to CH₂) |

| ~149.5 | C-6 (α to N) |

| ~137.0 | C-4 |

| ~124.0 | C-3 |

| ~122.0 | C-5 |

| ~52.5 | -OCH₃ |

| ~42.0 | -CH₂- |

Note: Predicted values based on typical chemical shifts for substituted pyridines and methyl esters. The solvent is typically CDCl₃.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (ester) |

| ~1600, ~1570, ~1480, ~1440 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| ~1220 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Note: These are characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.[1]

| m/z | Relative Intensity (%) | Assignment |

| 151 | ~40 | [M]⁺ (Molecular Ion) |

| 93 | ~100 | [M - C₂H₂O₂]⁺ or [C₅H₄NCH₂]⁺ (Base Peak) |

| 92 | ~95 | [M - COOCH₃]⁺ or [C₅H₄NCH]⁺ |

| 65 | ~30 | [C₅H₅]⁺ |

Data obtained from Electron Ionization (EI) Mass Spectrometry.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

To ensure a homogeneous solution and remove any particulate matter, filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube.

-

The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

The magnetic field is shimmed to maximize its homogeneity, which improves the resolution of the spectra.

-

The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Acquire the spectrum using standard pulse sequences. For ¹H NMR, a small number of scans are typically sufficient. For ¹³C NMR, a larger number of scans are required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid Film) :

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a single drop of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.

-

-

Data Acquisition :

-

Place the prepared salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Acquire the IR spectrum of the sample. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

From the stock solution, prepare a more dilute sample (e.g., 10-100 µg/mL) by diluting with the same solvent.

-

If any solid particles are present, the solution must be filtered to prevent clogging of the instrument.

-

Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap.

-

-

Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry) :

-

The sample is injected into the gas chromatograph (GC), where it is vaporized and separated from the solvent.

-

The separated compound then enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Reactivity of the Active Methylene Group in Methyl 2-Pyridylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-pyridylacetate (B8455688) is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The reactivity of its active methylene (B1212753) group, positioned between a pyridine (B92270) ring and a methyl ester, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core reactivity of this methylene group, including its acidity and participation in key carbon-carbon bond-forming reactions such as alkylation, acylation, Knoevenagel condensation, and Michael addition. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a practical resource for researchers in drug discovery and organic synthesis.

Introduction

The pyridine nucleus is a ubiquitous scaffold in pharmaceuticals and functional materials. Methyl 2-pyridylacetate, featuring a reactive methylene group at the 2-position, serves as a valuable precursor for the synthesis of a wide array of more complex molecules. The electron-withdrawing nature of both the pyridine ring and the adjacent ester group activates the methylene protons, making them susceptible to deprotonation and subsequent reaction with electrophiles. This unique reactivity profile has been exploited in the synthesis of numerous biologically active compounds.

Physicochemical Properties and Acidity

The reactivity of the active methylene group is fundamentally governed by its acidity, which is quantified by its pKa value.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 151.16 g/mol | [1][2][3][4][5][6][7] |

| Appearance | Colorless to yellow clear liquid | [2] |

| Boiling Point | 103 °C at 0.5 mmHg | [2] |

| Density | 1.119 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.506 | [2] |

| Predicted pKa | 4.35 ± 0.12 | [8] |

The predicted pKa value of approximately 4.35 indicates that the methylene protons are significantly acidic for a carbon acid, readily removed by common bases to form a resonance-stabilized enolate. This enolate is the key reactive intermediate in the reactions discussed below.

Caption: Formation of the resonance-stabilized enolate of this compound.

Reactivity of the Active Methylene Group

The enolate derived from this compound is a soft nucleophile, readily participating in a variety of reactions to form new carbon-carbon bonds.

Alkylation

The enolate can be alkylated by treatment with alkyl halides. The reaction is typically carried out using a strong base to ensure complete deprotonation, followed by the addition of the alkylating agent.

Caption: General workflow for the alkylation of this compound.

Experimental Protocol: Synthesis of Methyl 2-phenyl-2-(pyridin-2-yl)acetate (Adapted from a similar procedure for 2-benzylpyridine)

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous DMF is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the enolate.

-

Benzyl bromide (1.05 eq) is then added dropwise, and the mixture is stirred at room temperature for 12-24 hours.

-

The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Table 2: Representative Alkylation Reaction Yields

| Alkylating Agent | Base/Solvent | Yield | Reference |

| Benzyl bromide | NaH / DMF | Good to Excellent | [9] |

| N,N-dimethyl chloroethane | NaNH₂ / THF | High | [10][11] |

Acylation

The active methylene group can be acylated using various acylating agents, such as acid chlorides or anhydrides, to form β-keto esters. The reaction proceeds via the nucleophilic attack of the enolate on the carbonyl carbon of the acylating agent.

Experimental Protocol: Synthesis of Methyl 3-oxo-2-(pyridin-2-yl)-3-phenylpropanoate

-

Generate the sodium enolate of this compound as described in the alkylation protocol.

-

To the stirred solution of the enolate at 0 °C, a solution of benzoyl chloride (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated.

-

Purification by column chromatography yields the target β-keto ester.

Table 3: Representative Acylation Reaction Yields

| Acylating Agent | Base/Solvent | Yield |

| Benzoyl Chloride | NaH / THF | Moderate to Good |

| Acetic Anhydride | Pyridine | Moderate |

Knoevenagel Condensation

This compound undergoes Knoevenagel condensation with aldehydes and ketones, typically catalyzed by a weak base such as piperidine (B6355638) or pyridine, to yield α,β-unsaturated products.

Caption: Mechanism of the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde (Adapted from a general procedure)[12][13]

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq) in ethanol (B145695).

-

Add a catalytic amount of piperidine (0.1 eq).

-

The reaction mixture is refluxed for 2-6 hours, with the progress monitored by TLC.

-

Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is purified by recrystallization or column chromatography to give the product.

Table 4: Representative Knoevenagel Condensation Yields

| Aldehyde | Catalyst | Solvent | Yield | Reference |

| Aromatic Aldehydes | Piperidine | Ethanol | >90% | [12][13] |

| Various Aldehydes | None | Water/Ethanol | High | [14] |

Michael Addition

As a Michael donor, the enolate of this compound can add to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction.

Experimental Protocol: Michael Addition to Chalcone (B49325) (Adapted from a general procedure)

-

To a solution of this compound (1.0 eq) and chalcone (1.0 eq) in a suitable solvent such as ethanol or DMF, add a catalytic amount of a base (e.g., sodium ethoxide or DBU).

-

The reaction mixture is stirred at room temperature or heated as required, with monitoring by TLC.

-

After completion, the reaction is quenched with a mild acid (e.g., acetic acid).

-

The product is isolated by extraction and purified by chromatography.

Table 5: Representative Michael Addition Yields

| Michael Acceptor | Base/Solvent | Yield |

| Chalcone | NaOEt / EtOH | Good |

| N-Phenylmaleimide | DBU / THF | Good |

Application in Drug Synthesis

The reactivity of the active methylene group in pyridine-2-acetic acid derivatives is pivotal in the synthesis of several important pharmaceutical agents.

Synthesis of Pheniramine (B192746) and Chlorpheniramine (B86927)

The antihistamines pheniramine and its chlorinated analog, chlorpheniramine, are synthesized from precursors derived from the reactivity of the active methylene group of 2-pyridylacetonitrile (B1294559) or its derivatives. A key step involves the alkylation of 2-benzylpyridine (B1664053) (which can be formed from phenylacetonitrile (B145931) and a pyridine source).[10][11][15] The benzylic proton in 2-benzylpyridine is activated by the pyridine ring, analogous to the active methylene in this compound.

Caption: Key alkylation step in the synthesis of pheniramine.

Experimental Protocol: Synthesis of Pheniramine (Adapted from patent literature)[10][11]

-

To a solution of 2-benzylpyridine (1.0 eq) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), sodium amide (NaNH₂) (1.1 eq) is added at room temperature.

-

The mixture is stirred for 1-2 hours to form the benzylic anion.

-

A solution of 2-dimethylaminoethyl chloride in an appropriate solvent is then added dropwise, and the reaction is heated to 40-50 °C for several hours.

-

After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude pheniramine is then purified, often by conversion to its maleate (B1232345) salt.

The synthesis of chlorpheniramine follows a similar pathway, starting with 2-(p-chlorobenzyl)pyridine, which is synthesized from p-chlorophenylacetonitrile and a pyridine derivative.[16][17][18]

Synthesis of Dorzolamide

Dorzolamide is a carbonic anhydrase inhibitor used to treat glaucoma. While the synthesis is complex and involves multiple steps, a key intermediate is a thieno[2,3-b]thiopyranone derivative. The formation of this heterocyclic system can be envisaged as arising from a precursor that could be conceptually derived from a substituted 2-thienylacetic acid, highlighting the utility of activated methylene compounds in the construction of complex heterocyclic frameworks. The reported syntheses often start from chiral precursors to establish the required stereochemistry.[19][20] A key cyclization step involves an intramolecular Friedel-Crafts-type reaction of a 3-(thienylthio)butyric acid derivative.[19]

Conclusion

The active methylene group of this compound provides a versatile handle for a wide range of carbon-carbon bond-forming reactions. Its favorable acidity allows for easy generation of the corresponding enolate, which can be effectively utilized in alkylation, acylation, Knoevenagel condensation, and Michael addition reactions. These transformations have proven to be of great value in the synthesis of complex molecules, including important active pharmaceutical ingredients. This guide serves as a foundational resource for chemists seeking to exploit the rich reactivity of this valuable building block.

References

- 1. 2-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. chembk.com [chembk.com]

- 7. caymanchem.com [caymanchem.com]

- 8. PHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 10. CN105175318A - Synthesis method of pheniramine maleate - Google Patents [patents.google.com]

- 11. Synthesis method of pheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. CN108164455A - The synthetic method of pheniramine maleate - Google Patents [patents.google.com]

- 16. Synthesis and refining method of chlorpheniramine maleate intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN111100067A - New chlorpheniramine maleate impurity and preparation process thereof - Google Patents [patents.google.com]

- 18. Preparation method of chlorpheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]

- 19. jopcr.com [jopcr.com]

- 20. cris.unibo.it [cris.unibo.it]

Synonyms for Methyl 2-pyridylacetate (Methyl 2-Pyridineacetate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-pyridylacetate (B8455688), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its synonyms, chemical and physical properties, experimental protocols for its synthesis and analysis, and discusses its role in broader research and development contexts.

Chemical Identity and Synonyms

Methyl 2-pyridylacetate is known by a variety of names across different chemical databases and suppliers. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.

Table 1: Synonyms and Identifiers for this compound

| Category | Synonym/Identifier |

| IUPAC Name | methyl 2-(pyridin-2-yl)acetate |

| Common Names | Methyl 2-pyridineacetate, Methyl picolinate |

| 2-Pyridylacetic acid methyl ester | |

| Methyl pyridine-2-acetate | |

| CAS Number | 1658-42-0 |

| EC Number | 216-759-8 |

| PubChem CID | 74264[1] |

| Molecular Formula | C₈H₉NO₂[1] |

| InChI | InChI=1S/C8H9NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h2-5H,6H2,1H3[1] |

| InChIKey | ORAKNQSHWMHCEY-UHFFFAOYSA-N[1] |

| SMILES | COC(=O)CC1=CC=CC=N1[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 103 °C at 0.5 mmHg | [2] |

| Density | 1.119 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.506 | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Solubility | Soluble in most organic solvents. | [2] |

| pKa (Predicted) | 4.35 ± 0.12 | [2] |

Experimental Protocols

This section provides detailed experimental protocols for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of 2-pyridylacetic acid with methanol (B129727) in the presence of an acid catalyst. The following protocol is a standard laboratory procedure.

3.1.1. Materials and Reagents

-

2-Pyridylacetic acid hydrochloride

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (B86663) (anhydrous)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

3.1.2. Experimental Procedure

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyridylacetic acid hydrochloride.

-

Add an excess of anhydrous methanol to the flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

3.1.3. Purification

The crude product can be purified by vacuum distillation to yield a colorless to light yellow liquid.

Diagram 1: Synthesis Workflow for this compound

Caption: A typical workflow for the synthesis and purification of this compound.

Analytical Methods

Standard analytical techniques for the characterization and purity assessment of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in the molecule.

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Expected Chemical Shifts (δ):

-

~3.7 ppm (singlet, 3H, -OCH₃)

-

~3.8 ppm (singlet, 2H, -CH₂-)

-

~7.2-8.6 ppm (multiplets, 4H, pyridine (B92270) ring protons)

-

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Sample Preparation: A more concentrated sample in a deuterated solvent is typically used.

-

Expected Chemical Shifts (δ):

-

~41 ppm (-CH₂-)

-

~52 ppm (-OCH₃)

-

~122, 124, 137, 149, 156 ppm (pyridine ring carbons)

-

~171 ppm (C=O, ester carbonyl)

-

-

Diagram 2: Logical Relationship of NMR Analysis

Caption: The logical workflow for structural confirmation using NMR spectroscopy.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any potential impurities.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 200).

-

-

Expected Results: A major peak corresponding to this compound will be observed at a specific retention time. The mass spectrum of this peak will show the molecular ion (m/z = 151) and characteristic fragmentation patterns.

Biological Activity and Applications

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with a wide range of biological activities.[3] It serves as a crucial building block in the development of both pharmaceuticals and agrochemicals.[3]

While extensive research exists on the biological effects of compounds synthesized from this compound, there is limited publicly available information on the specific biological activities or signaling pathway interactions of this compound itself. Its primary role in a drug development context is that of a precursor.

Diagram 3: Role of this compound in Synthesis

Caption: The role of this compound as a key intermediate in chemical synthesis.

Conclusion

This compound is a valuable chemical compound with a well-defined set of physicochemical properties. Its synthesis and analysis can be achieved through standard organic chemistry techniques. While not typically investigated for its own biological activity, its importance as a precursor in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals, is well-established. This guide provides a foundational understanding of this key synthetic intermediate for researchers and professionals in the field of drug development and chemical synthesis.

References

The Advent of a Versatile Building Block: The Discovery and Early History of Methyl 2-pyridylacetate

For researchers, scientists, and drug development professionals, an in-depth exploration into the origins of key chemical intermediates offers valuable insights into the evolution of synthetic chemistry and the foundations of modern pharmaceutical and materials science. This technical guide delves into the discovery and early history of Methyl 2-pyridylacetate (B8455688), a pivotal scaffold in organic synthesis.

Methyl 2-pyridylacetate (CAS 1658-42-0), a seemingly unassuming clear yellow liquid, has emerged as a crucial intermediate in the synthesis of a wide array of specialized chemicals.[1] Its unique structure, featuring both a pyridine (B92270) ring and an ester group, provides a versatile platform for extensive chemical modifications, making it a fundamental component in the development of pharmaceuticals, agrochemicals, and advanced functional materials.[1] This guide traces the early milestones in the synthesis of this important compound, presenting key experimental protocols and quantitative data from foundational studies.

Early Synthetic Routes: A Tale of Innovation

While the precise moment of the first synthesis of this compound remains somewhat elusive in the historical record, several key publications from the mid-20th century mark its emergence as a readily accessible and synthetically useful molecule. Two notable early methods stand out: a novel synthesis of the corresponding ethyl ester by Flick and Winterfeld in 1956, and a route involving the Beckmann rearrangement of 2-phenacylpyridine oxime.

Another important historical synthesis, referenced in later compendiums such as Organic Syntheses, involves the Beckmann rearrangement of the oxime of 2-phenacylpyridine. This classical organic reaction provides a pathway to 2-pyridylacetamide, which can then be hydrolyzed and esterified to yield this compound. The Beckmann rearrangement, named after the German chemist Ernst Otto Beckmann, is a reaction of an oxime to an amide, typically catalyzed by acid.

Key Physicochemical Properties

The fundamental properties of this compound are crucial for its application in synthesis. Below is a summary of its key physicochemical data.

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| CAS Number | 1658-42-0 |

| Appearance | Clear yellow liquid |

| Boiling Point | 103 °C at 0.5 mmHg |

| Density | 1.119 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.506 |

Experimental Protocols of Early Syntheses

While the full, original experimental texts from the mid-20th century can be challenging to procure, established and reliable procedures from collections like Organic Syntheses provide a detailed look at the practical execution of these early synthetic methods. The following protocol is based on the principles of the Beckmann rearrangement route.

Synthesis of 2-Pyridylacetamide via Beckmann Rearrangement of 2-Phenacylpyridine Oxime

This two-step process begins with the formation of the oxime from 2-phenacylpyridine, followed by the acid-catalyzed rearrangement to the amide.

Step 1: Preparation of 2-Phenacylpyridine Oxime

A solution of 2-phenacylpyridine in ethanol (B145695) is treated with hydroxylamine (B1172632) hydrochloride and a base, such as sodium hydroxide, and heated under reflux. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallized.

Step 2: Beckmann Rearrangement to 2-Pyridylacetamide

The purified 2-phenacylpyridine oxime is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at an elevated temperature. The reaction mixture is then carefully poured onto ice, and the resulting precipitate of 2-pyridylacetamide is collected by filtration, washed, and dried.

Esterification to this compound

The 2-pyridylacetamide can be converted to this compound through hydrolysis to 2-pyridylacetic acid followed by Fischer esterification.

Step 1: Hydrolysis to 2-Pyridylacetic Acid

2-Pyridylacetamide is heated under reflux with an aqueous acid, such as hydrochloric acid, or a base, like sodium hydroxide. After cooling, the pH is adjusted to the isoelectric point to precipitate the 2-pyridylacetic acid, which is then isolated.

Step 2: Fischer Esterification

2-Pyridylacetic acid is dissolved in an excess of methanol (B129727), and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated under reflux. After the reaction is complete, the excess methanol is removed under reduced pressure, and the residue is worked up to isolate the pure this compound.

Logical Workflow for Synthesis

The synthetic pathways described can be visualized as a logical workflow, illustrating the progression from starting materials to the final product.

Conclusion

The emergence of this compound in the mid-20th century, documented through innovative synthetic approaches like the Beckmann rearrangement, laid the groundwork for its widespread use in modern organic chemistry. The early experimental protocols, though refined over time, demonstrate the fundamental chemical principles that continue to underpin the synthesis of this vital intermediate. For today's researchers, understanding this history not only provides context but also inspires further innovation in the development of novel synthetic methodologies and the application of this versatile building block in the creation of new medicines and materials.

References

Unlocking the Therapeutic Potential of Methyl 2-pyridylacetate Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the burgeoning research landscape surrounding Methyl 2-pyridylacetate (B8455688) derivatives. Addressed to researchers, scientists, and professionals in drug development, this document outlines key potential research areas, details established experimental protocols, and presents a consolidated view of the current quantitative data to guide future discovery and innovation in this promising chemical space. The unique pyridine (B92270) ring and ester group within the Methyl 2-pyridylacetate scaffold offer extensive possibilities for chemical modification, leading to a diverse array of bioactive molecules.[1]

Promising Avenues for Therapeutic Application

Derivatives of this compound have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and neuroprotection. The versatility of this chemical backbone allows for the synthesis of novel compounds with a wide range of biological activities.

Anticancer Activity

The pyridine nucleus is a well-established pharmacophore in oncology, with several approved drugs featuring this heterocyclic ring.[2] Research into this compound derivatives has revealed potent cytotoxic activity against various cancer cell lines. These compounds have been shown to interfere with critical signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, a key mediator of angiogenesis.

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling cascade in endothelial cells.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of numerous diseases. Pyridine derivatives have been investigated for their anti-inflammatory properties, with some demonstrating potent activity in preclinical models.[3] The mechanism of action for many of these compounds involves the modulation of key inflammatory pathways, such as the NF-κB signaling cascade, which plays a central role in the expression of pro-inflammatory genes.[4][5]

Canonical NF-κB Signaling Pathway

Caption: Overview of the canonical NF-κB inflammation pathway.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents.[3] Derivatives of this compound have shown promise in this area, exhibiting activity against a range of bacterial and fungal strains.[6][7] Further exploration of structure-activity relationships could lead to the development of potent new antimicrobial drugs.

Neuroprotective Potential

Neurodegenerative diseases represent a significant unmet medical need. Certain pyridine derivatives have been found to exhibit neuroprotective effects in various in vitro and in vivo models.[8][9] One area of investigation is the modulation of glutamate (B1630785) receptor activity, as excitotoxicity is a common mechanism of neuronal cell death.[10] The development of this compound derivatives as neuroprotective agents is a compelling research direction.

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound and other pyridine derivatives to facilitate comparative analysis.

Table 1: Anticancer Activity of Pyridine Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h) | [11] |

| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h) | [11] |

| Doxorubicin (Ref.) | MCF-7 (Breast) | 1.93 (48h) | [11] |

| Sorafenib (Ref.) | MCF-7 (Breast) | 4.50 (48h) | [2] |

| Pyridine Derivative 55 | MDA-MB-231 (Breast) | 9.0 | [12] |

| Pyridine Derivative 56 | MDA-MB-231 (Breast) | 0.075 | [12] |

| Pyridine Derivative 57 | MDA-MB-231 (Breast) | 0.069 | [12] |

| Pyridine Derivative 58 | MDA-MB-231 (Breast) | 0.0046 | [12] |

| Pyridine Derivative 31 | HepG2 (Liver) | 1.30 | [12] |

| Pyridine Derivative 32 | HepG2 (Liver) | 5.84 | [12] |

| Pyridine Derivative 33 | HepG2 (Liver) | 7.15 | [12] |

Table 2: Antimicrobial Activity of Pyridine Derivatives (MIC values in µg/mL)

| Compound ID | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |

| Compound 2d | High Activity | Low Activity | Low Activity | - | [7] |

| Compound 3d | 4 | - | - | - | [7] |

| Compound 4d | High Activity | Low Activity | Low Activity | - | [7] |

| Ceftazidime (Ref.) | - | - | - | - | [7] |

| Compound 12 | - | 6.25-12.5 | 6.25-12.5 | High Activity | [13] |

| Compound 15 | 6.25-12.5 | - | 6.25-12.5 | High Activity | [13] |

| Compound 16 | 6.25-12.5 | - | 6.25-12.5 | High Activity | [13] |

| Compound 17 | 6.25-12.5 | - | 6.25-12.5 | High Activity | [13] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for key biological assays.

Workflow for Synthesis and Screening

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Synthesis of this compound Derivatives

1. General Esterification of 2-Pyridylacetic Acid:

-

Reaction: To a solution of 2-pyridylacetic acid in excess methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

2. Amide Coupling:

-

Activation: To a solution of a carboxylic acid in an anhydrous solvent (e.g., DMF or DMSO) under an inert atmosphere, add a coupling agent (e.g., 1-propylphosphonic anhydride) and a weak base (e.g., triethylamine).[14]

-

Amine Addition: Add the desired amine to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

-

Work-up: Precipitate the product by adding water. Filter the solid and wash with water.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).[14]

3. Hydrazide Formation:

-

Reaction: To a solution of this compound in ethanol, add hydrazine (B178648) hydrate.

-

Reflux: Reflux the reaction mixture for several hours.

-

Work-up: Cool the reaction mixture and pour it into ice-cold water.

-

Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol.[9]

Anticancer Activity: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48 or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

-

Animal Groups: Divide male Wistar rats into control and treatment groups.

-

Compound Administration: Administer the test compounds (e.g., 50 mg/kg) or a standard drug (e.g., diclofenac) intraperitoneally.

-

Induction of Edema: After 30 minutes, inject a 1% carrageenan solution into the sub-plantar region of the left hind paw.

-

Measurement: Measure the paw volume at 1, 3, and 6 hours after carrageenan injection using a plethysmograph.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.[16][17]

Antimicrobial Activity: Broth Microdilution Method

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.[18]

Neuroprotective Activity: Glutamate-Induced Excitotoxicity in HT22 Cells

-

Cell Seeding: Seed HT22 hippocampal neuronal cells in a 96-well plate and allow them to adhere for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).

-

Glutamate Treatment: Induce excitotoxicity by adding glutamate (e.g., 5 mM) to the wells (excluding the control wells).

-

Incubation: Incubate the plates for 12-24 hours.

-

Cell Viability Assessment (LDH Assay):

-

Collect the cell culture supernatant.

-

Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.

-

Calculate the percentage of cytotoxicity relative to the control wells.[5][6][8]

-

References

- 1. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lactate dehydrogenase (LDH) assay [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 9. allstudyjournal.com [allstudyjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. personal.tcu.edu [personal.tcu.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

A Theoretical Exploration of Methyl 2-Pyridylacetate Reaction Mechanisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-pyridylacetate (B8455688) is a versatile organic intermediate of significant interest in the pharmaceutical and fine chemical industries.[1] Its unique structure, featuring both a pyridine (B92270) ring and an ester group, allows for diverse chemical modifications.[1] A thorough understanding of its reaction mechanisms is crucial for optimizing existing synthetic routes and designing novel molecular architectures. This guide provides a comprehensive overview of the theoretical studies on the reaction mechanisms of Methyl 2-pyridylacetate, with a primary focus on hydrolysis. Drawing upon computational analyses of analogous systems and fundamental principles of reaction chemistry, we delineate the plausible electronic and structural dynamics governing its transformations. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this important chemical entity.

Introduction to this compound

This compound (C8H9NO2) is a key building block in the synthesis of a wide array of specialized chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of the pyridine moiety, with its nucleophilic nitrogen atom, and the electrophilic carbonyl carbon of the ester group, imparts a rich and varied reactivity to the molecule. Understanding the interplay between these functional groups is paramount for predicting reaction outcomes and designing efficient synthetic protocols. Theoretical and computational chemistry provide powerful tools to elucidate the intricate details of reaction pathways, transition states, and intermediate species that may be transient and difficult to observe experimentally.

Theoretical Framework for Reaction Mechanism Studies